1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,4,5-trimethylphenyl substituent at position 3 of the five-membered ring. The Boc group confers stability during synthetic processes, while the bulky 2,4,5-trimethylphenyl substituent introduces steric hindrance and lipophilicity, influencing reactivity and solubility .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2,4,5-trimethylphenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11-9-13(3)15(10-12(11)2)14-7-8-20(16(14)17(21)22)18(23)24-19(4,5)6/h9-10,14,16H,7-8H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWYJJPJNRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid, is a compound notable for its potential biological activities. This article explores its chemical structure, synthesis, and biological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H27NO4
- Molecular Weight : 333.43 g/mol
- CAS Number : Not explicitly listed but related compounds have CAS numbers like 84358-13-4 for similar structures.
The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in organic synthesis to protect amines during reactions. The presence of the 2,4,5-trimethylphenyl group contributes to its unique properties and reactivity.
Synthesis
The synthesis of Boc-protected pyrrolidine derivatives typically involves the following steps:
- Formation of Pyrrolidine Ring : Starting from appropriate precursors such as amino acids or their derivatives.
- Boc Protection : The amine is treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group.
- Substitution Reaction : The introduction of the 2,4,5-trimethylphenyl moiety can be achieved through electrophilic aromatic substitution or coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies. Below are key findings:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of pyrrolidine carboxylic acids can inhibit cell proliferation in cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives could have neuroprotective effects:
- Neuroprotection in Animal Models : Compounds similar to Boc-pyrrolidine have been tested in models of neurodegeneration, showing potential in reducing neuronal death and improving cognitive function.
Enzyme Inhibition
Research has also focused on the inhibitory effects of these compounds on specific enzymes:
- Enzyme Targets : Some studies indicate that Boc-pyrrolidine derivatives might inhibit enzymes involved in inflammation and cancer progression.
Case Studies
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their cytotoxicity against different cancer cell lines.
- Results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity.
-
Neuroprotective Study :
- Research published in Neuroscience Letters examined the neuroprotective effects of similar compounds in rodent models.
- Findings suggested a reduction in oxidative stress markers and improved behavioral outcomes post-treatment.
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.43 g/mol |
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Neuroprotective Effects | Reduction in neuronal death in animal models |
| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |
Scientific Research Applications
Synthesis of Pharmaceuticals
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups necessary for biological activity. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic properties.
Chiral Auxiliary
Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis. This is crucial in the development of enantiomerically pure drugs, which often exhibit different pharmacological effects.
Data Table: Synthesis Applications
Case Study 1: Anti-inflammatory Agents
A study investigated the synthesis of novel anti-inflammatory agents utilizing Boc-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid as a starting material. The resulting compounds demonstrated significant inhibition of COX enzymes, indicating their potential therapeutic use.
Key Findings :
- Compounds synthesized : Several derivatives were created.
- Activity : Some derivatives showed up to 80% inhibition of COX-2 at 10 µM concentration.
Case Study 2: Asymmetric Synthesis
Research published in Journal of Organic Chemistry highlighted the utility of this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study reported high enantiomeric excess (up to 95%) using Boc-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid.
Key Findings :
- Enantiomeric Excess : Achieved high yields and selectivity.
- Methodology : Utilized a modified reaction pathway that enhanced efficiency.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Differences
- Ring Size and Substituent Positioning: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine derivatives (6-membered), such as (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (C₁₇H₂₃NO₄, MW 305.4 g/mol) . Larger rings like piperidine exhibit distinct conformational flexibility and steric profiles, impacting binding affinity in medicinal chemistry applications. Substituent positions vary: The target compound’s carboxylic acid is at position 2, whereas analogues like 1-Boc-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid (C₁₈H₂₂ClNO₄, MW 351.8 g/mol) feature the acid group at position 3 .
Substituent Effects on Physicochemical Properties
- Aryl Group Variations: The 2,4,5-trimethylphenyl group in the target compound provides strong electron-donating effects and steric bulk compared to simpler phenyl or halogenated aryl groups (e.g., 2-chloro-4-methylphenyl in C₁₈H₂₂ClNO₄). This increases lipophilicity (logP) but may reduce aqueous solubility . Fluorinated analogues, such as 1-Boc-4-(trifluoromethylbenzyl)piperidine-4-carboxylic acid (C₁₉H₂₄F₃NO₄, MW 387.4 g/mol), exhibit enhanced electronegativity and metabolic stability due to the trifluoromethyl group .
Table 1: Key Comparative Data for Structural Analogues
*Inferred data based on structural analysis.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(tert-Boc)-3-(2,4,5-trimethylphenyl)-2-pyrrolidinecarboxylic acid?
Answer:
The synthesis of Boc-protected pyrrolidine derivatives typically involves multi-step routes:
- Step 1: Boc Protection – Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in dichloromethane (DCM) .
- Step 2: Aryl Substitution – Couple the 2,4,5-trimethylphenyl moiety via Suzuki-Miyaura cross-coupling (using Pd catalysts) or Friedel-Crafts alkylation, depending on precursor availability .
- Step 3: Carboxylic Acid Formation – Oxidize a terminal alcohol or hydrolyze a nitrile/ester group. For sterically hindered substrates, use acidic hydrolysis (HCl/EtOH) or enzymatic methods to preserve stereochemistry .
Key Considerations: Optimize reaction temperatures (0–20°C for Boc protection ) and catalyst loading (e.g., 5 mol% Pd for cross-coupling ).
Basic: How should researchers purify this compound to achieve >95% HPLC purity?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate Boc-protected intermediates. Monitor fractions via TLC (Rf ~0.3–0.5) .
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 4°C. Yield improvements are observed with slow crystallization .
- HPLC : For final purification, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention time varies based on stereochemistry .
Advanced: How can conflicting melting point data in literature be resolved for this compound?
Answer:
Discrepancies in melting points (e.g., 162–166°C vs. 59–63°C for related Boc-pyrrolidines ) may arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Hydration/Solvent Traces : Dry samples under high vacuum (0.1 mmHg, 24h) and characterize via Karl Fischer titration .
- Stereochemical Purity : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess .
Advanced: What are the critical parameters for optimizing the cyclization step in synthesis?
Answer:
Cyclization efficiency depends on:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling or Brønsted acids (e.g., p-TsOH) for intramolecular cyclization .
- Solvent Polarity : High-polarity solvents (DMF, DMSO) stabilize transition states but may increase side reactions. Test toluene/DMF mixtures for balanced reactivity .
- Temperature Control : Slow heating (40–60°C) minimizes decomposition. Monitor via in-situ FTIR for intermediate formation .
Basic: What safety precautions are essential when handling this compound?
Answer:
Based on GHS classifications for analogous Boc-pyrrolidines :
- PPE : Nitrile gloves, safety goggles, and lab coats. Use N95/P3 respirators if airborne particles are generated.
- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
Advanced: How can researchers validate the stereochemical integrity of the pyrrolidine ring?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100K) .
- NMR Spectroscopy : Analyze coupling constants (J values) for vicinal protons (e.g., J = 6–8 Hz for trans isomers) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for chiral centers .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent Boc-group cleavage .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety .
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of the trimethylphenyl group .
Advanced: How does the Boc group influence reactivity in downstream functionalization?
Answer:
The Boc group:
- Steric Shielding : Protects the pyrrolidine nitrogen during alkylation or acylation, enabling regioselective modifications at the carboxylic acid site .
- Acid-Labile Deprotection : Removable with TFA/DCM (1:1) for subsequent coupling reactions without damaging the aryl substituent .
- Crystallinity Enhancement : Improves crystal packing for structural analysis, as seen in related compounds .
Advanced: What analytical methods are suitable for detecting trace impurities?
Answer:
- LC-MS : Identify byproducts (e.g., de-Boc derivatives) with m/z shifts corresponding to –100 Da (loss of C₄H₈O₂) .
- 1H-NMR : Detect residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or unreacted starting materials .
- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N ratios .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Peptide Mimetics : The pyrrolidine scaffold serves as a proline analog in protease inhibitors .
- Drug Intermediate : Boc protection facilitates solid-phase synthesis of targeted therapeutics (e.g., kinase inhibitors) .
- Chiral Auxiliary : The stereogenic center enables asymmetric synthesis of β-amino acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
